![molecular formula C17H14F3N3OS B2637083 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 383145-82-2](/img/structure/B2637083.png)
3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a synthetic organic compound that has garnered interest in various scientific fields due to its complex structure and potential applications. This triazole derivative is characterized by its unique combination of functional groups, making it a valuable subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole typically involves a multi-step process. The starting materials include a phenylhydrazine derivative and various reagents that contribute to the formation of the triazole ring. Key steps in the synthesis may involve:
Cyclization: Formation of the 1,2,4-triazole ring through a cyclization reaction.
Substitution: Introduction of the methylsulfanyl and phenyl groups through substitution reactions.
Coupling: Attachment of the phenoxy and trifluoromethyl groups via coupling reactions.
Industrial Production Methods
Industrial production of this compound would require scalable synthetic routes with high yields and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale synthesis. Purification methods, such as recrystallization and chromatography, are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Certain functional groups within the molecule can be reduced under appropriate conditions.
Substitution: The phenyl and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or phenoxy rings.
科学研究应用
Chemistry
The compound serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and chemical reactivity.
Biology
In biological research, this compound may be investigated for its potential as a bioactive agent, with studies exploring its effects on cellular processes and its interactions with biological molecules.
Medicine
Due to its triazole core, this compound might be explored for potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique structural features.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites, thus affecting cellular processes. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Comparison with Other Triazoles
Compared to other 1,2,4-triazole derivatives, 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole stands out due to its combination of functional groups. The presence of the trifluoromethyl group distinguishes it from simpler triazoles, potentially offering enhanced stability and bioactivity.
Similar Compounds
Similar compounds include:
4-Phenyl-1,2,4-triazole derivatives: Lacking the trifluoromethyl and methylsulfanyl groups.
Triazoles with different substituents: Such as those with alkyl or aryl groups instead of the trifluoromethyl-phenoxy moiety.
Each variation in structure can lead to differences in chemical reactivity and biological activity, highlighting the unique properties of the compound .
属性
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-25-16-22-21-15(23(16)13-7-3-2-4-8-13)11-24-14-9-5-6-12(10-14)17(18,19)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXXRMVKIHMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

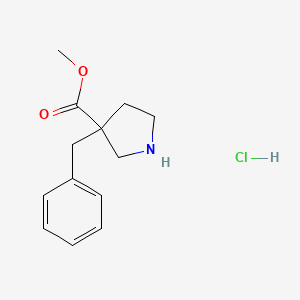
![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)
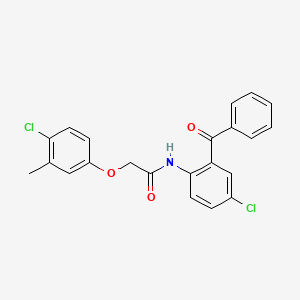
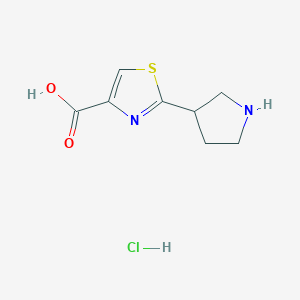
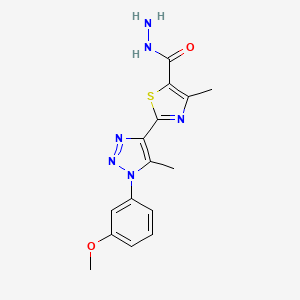
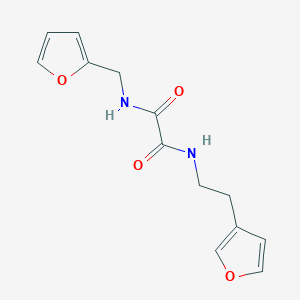
![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)
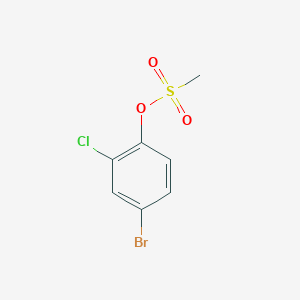
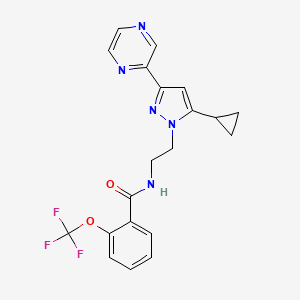
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2637019.png)
![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)


